![molecular formula C10H5ClN4O2 B3008503 2-[(4-Chloro-2-nitroanilino)methylene]malononitrile CAS No. 1024246-39-6](/img/structure/B3008503.png)
2-[(4-Chloro-2-nitroanilino)methylene]malononitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-Chloro-2-nitroanilino)methylene]malononitrile is a chemical compound with the molecular formula C10H5ClN4O2 and a molecular weight of 248.63 g/mol. This compound has garnered significant interest in scientific research due to its diverse range of applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Chloro-2-nitroanilino)methylene]malononitrile typically involves the condensation reaction between 4-chloro-2-nitroaniline and malononitrile. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity of the product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize advanced techniques such as automated reactors and precise control of reaction parameters to optimize production efficiency and product quality .
Analyse Des Réactions Chimiques
Types of Reactions
2-[(4-Chloro-2-nitroanilino)methylene]malononitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amino derivatives .
Applications De Recherche Scientifique
2-[(4-Chloro-2-nitroanilino)methylene]malononitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-[(4-Chloro-2-nitroanilino)methylene]malononitrile involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, which can alter its structure and function. These interactions can lead to changes in cellular processes, such as enzyme inhibition or activation, and modulation of signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[(4-Bromo-2-nitroanilino)methylene]malononitrile
- 2-[(4-Fluoro-2-nitroanilino)methylene]malononitrile
- 2-[(4-Methyl-2-nitroanilino)methylene]malononitrile
Uniqueness
2-[(4-Chloro-2-nitroanilino)methylene]malononitrile is unique due to the presence of the chloro and nitro groups, which impart specific chemical and biological properties.
Propriétés
IUPAC Name |
2-[(4-chloro-2-nitroanilino)methylidene]propanedinitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClN4O2/c11-8-1-2-9(10(3-8)15(16)17)14-6-7(4-12)5-13/h1-3,6,14H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLMQNCQAMOOXCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)[N+](=O)[O-])NC=C(C#N)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
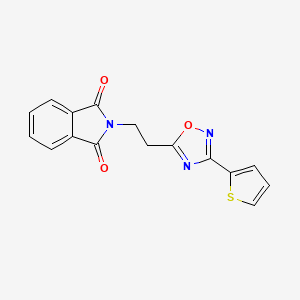
![3-Bromo-4-{[1-(3-methyl-1,2,4-thiadiazol-5-yl)pyrrolidin-3-yl]oxy}pyridine](/img/structure/B3008423.png)
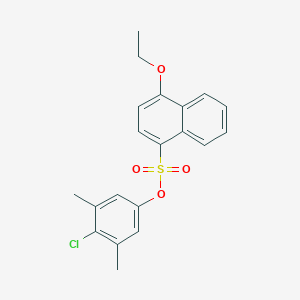
![2-(2-(4-methoxyphenyl)-2-oxoethyl)-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B3008428.png)
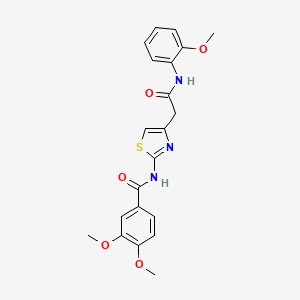
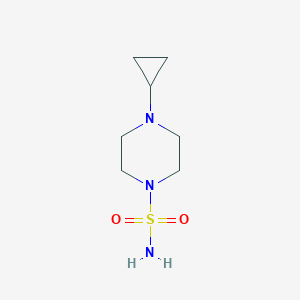
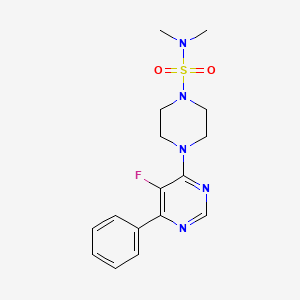
![(2E)-2-({[4-fluoro-2-(trifluoromethyl)phenyl]amino}methylidene)-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B3008434.png)
![3-Bromo-6-chloropyrazolo[1,5-a]pyrimidine](/img/structure/B3008435.png)
![2-Chloro-1-[4-(2,2-difluoroethyl)-3-ethylpiperazin-1-yl]ethanone](/img/structure/B3008436.png)


![N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-4-fluorobenzamide](/img/structure/B3008439.png)
![N-(1-cyanocyclohexyl)-N-methyl-2-[4-(pyrazin-2-yl)piperazin-1-yl]propanamide](/img/structure/B3008440.png)
